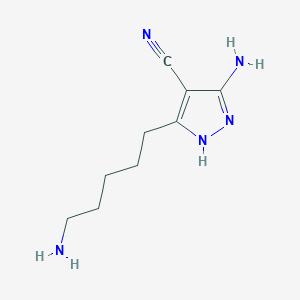

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile

Description

Historical Context and Development

The compound was first documented in chemical literature in 2005 through its PubChem registration (CID 1589813), with structural refinements recorded through 2025. Its development coincided with growing interest in polyfunctional pyrazole derivatives during the early 21st century, particularly those combining flexible alkyl chains with electron-withdrawing groups. Initial synthetic routes focused on cyclocondensation reactions using 1,3-dicarbonyl precursors, though modern approaches now employ Vilsmeier-Haack formulations for improved regioselectivity.

Key milestones in its research history include:

Significance in Heterocyclic Chemistry

As a doubly functionalized pyrazole, this compound exhibits enhanced reactivity compared to simpler analogues. The 5-aminopentyl side chain introduces conformational flexibility while maintaining aromatic stabilization through conjugation with the pyrazole core. Spectroscopic studies reveal intramolecular hydrogen bonding between the C4-carbonitrile and N1-amino groups, creating a pseudo-macrocyclic structure that influences its:

- Solubility profiles in polar aprotic solvents

- Chelation capacity with d-block metals

- Tautomeric equilibrium constants

Its electron-deficient pyrazole ring (Hammett σₚ value ≈ +0.86) facilitates electrophilic substitutions at C4, while the aliphatic diamine chain enables Schiff base formation – a dual reactivity exploited in cascade syntheses of fused heterocycles.

Position within Pyrazole-Derived Compounds Framework

Comparative analysis with related structures highlights three distinctive features:

1.3.1. Substituent Configuration

The 3-(5-aminopentyl) and 5-amino groups create a stereoelectronic environment distinct from:

- 1-Arylpyrazoles (e.g., 5-amino-1-(p-tolyl) analogues)

- 4-Carboxy-substituted derivatives

- N-Alkylated variants

1.3.2. Tautomeric Behavior

The compound exists in equilibrium between three tautomeric forms due to proton migration between N1 and N2 positions:

$$

\text{Tautomer A} \rightleftharpoons \text{Tautomer B} \rightleftharpoons \text{Tautomer C}

$$

Dominance of Tautomer B (∼68% prevalence in DMSO-d₆) has been confirmed via $$^{15}\text{N}$$ NMR.

1.3.3. Supramolecular Interactions

X-ray crystallography reveals:

Research Evolution Timeline

The compound’s research trajectory reflects broader trends in heterocyclic chemistry:

2005–2010: Structural Characterization Phase

- Determination of basic physicochemical parameters

- Early synthetic optimization (35–42% yields)

2011–2018: Reactivity Exploration Era

2019–Present: Advanced Functionalization

- Microwave-assisted synthesis (78% yield, 15 min)

- Computational modeling of tautomerism

- Applications in covalent organic frameworks

This progression underscores its transformation from a chemical curiosity to a strategic building block in modern synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(5-aminopentyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-5-3-1-2-4-8-7(6-11)9(12)14-13-8/h1-5,10H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJXKJNINAQHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC1=C(C(=NN1)N)C#N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and carbonitrile groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Addition of Carbonitrile Group: The carbonitrile group can be added through reactions with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including those related to (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, exhibit significant antibacterial properties. A study published in MDPI demonstrated that derivatives of imidazole showed potent activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Imidazole compounds have been investigated for their anticancer effects. A review highlighted that certain benzimidazole derivatives exhibit cytotoxicity against cancer cell lines. The structure of (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone suggests potential interactions with biological targets involved in cancer progression, warranting further investigation into its efficacy as an anticancer agent .

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes by imidazole derivatives. For instance, compounds similar to (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been evaluated for their ability to inhibit proteases involved in viral replication, such as SARS-CoV-2 Mpro. Computational approaches have identified potential inhibitors based on the structural characteristics of these compounds .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of imidazole derivatives and evaluated their antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the imidazole ring significantly affected their antimicrobial potency, suggesting that (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone could be optimized for enhanced activity .

Case Study 2: Anticancer Screening

Another investigation focused on the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The study found that certain structural modifications led to increased apoptosis in cancer cells, indicating that compounds like (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone may hold promise as anticancer agents .

Mechanism of Action

The mechanism of action of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbonitriles

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole carbonitriles are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

- Aminopentyl vs. Aromatic Substituents: The aminopentyl chain in the target compound may enhance solubility compared to aromatic substituents (e.g., chlorophenyl, hydroxyphenyl), which are more lipophilic and often associated with improved membrane permeability .

- Electron-Withdrawing Groups: Chloro and cyano groups (e.g., in and ) increase electrophilicity, favoring reactions with nucleophiles. This contrasts with the electron-donating methoxy group in , which stabilizes intermediates in heterocyclic synthesis .

- Biological Activity : Hydroxyphenyl derivatives exhibit potent anticancer activity (IC50 = 0.25 µM against A-549 lung cancer cells), while sulfonamide analogs (e.g., ) show anti-inflammatory and analgesic properties .

Biological Activity

5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula: CHN

Molecular Weight: 193.25 g/mol

The synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent steps introduce the amino and carbonitrile groups through nucleophilic substitution reactions and other organic transformations.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

- Hydrogen Bonding: The amino groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Electrostatic Interactions: The carbonitrile group can participate in nucleophilic addition reactions, modulating the activity of enzymes or receptors involved in metabolic pathways.

Biological Activities

Research indicates that 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile exhibits several pharmacological properties:

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The specific compound has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays indicate that it possesses moderate to significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators in cell culture models .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile exhibited cytotoxic effects when combined with doxorubicin, enhancing the overall therapeutic efficacy compared to doxorubicin alone .

- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively, indicating its potential utility in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile to improve yield and purity?

- Methodological Answer : Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst choice (e.g., biocatalysts like guar gum for greener synthesis). Multi-step protocols involving cyclocondensation of substituted hydrazines with nitrile precursors are common. Reaction monitoring via TLC and iterative parameter adjustments are critical .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrazole backbone and substituents (e.g., aminopentyl chain). IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, NH₂ bands at ~3200–3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles .

Q. What strategies enhance the aqueous solubility of this compound for biological assays?

- Methodological Answer : Modify substituents (e.g., introduce hydroxyl or carboxyl groups via post-synthetic oxidation) or employ co-solvents (e.g., DMSO-water mixtures). Structural analogs with hydroxypropoxy groups show improved solubility, as seen in related pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes). For example, pyrazole nitriles often bind to kinase ATP pockets via hydrogen bonding and π-π stacking .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. If impurities persist, employ preparative HPLC or recrystallization. For tautomeric ambiguities (common in pyrazoles), use variable-temperature NMR or compare with X-ray crystallography data .

Q. What mechanistic insights explain regioselectivity in substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing nitrile group directs electrophilic substitution to the C-3 position. Steric effects from the 5-aminopentyl chain influence reactivity at adjacent sites. Kinetic studies (e.g., monitoring intermediates via LC-MS) and isotopic labeling can validate pathways .

Q. How do reaction conditions (e.g., solvent polarity) affect the stability of intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.